
Nickel;samarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel and samarium form a variety of compounds, often utilized in advanced materials and catalysis. Samarium, a rare-earth element, is known for its unique magnetic and catalytic properties, while nickel is a transition metal with significant industrial applications. The combination of these two elements results in compounds that exhibit unique physical and chemical properties, making them valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel and samarium compounds can be synthesized through various methods. One common approach is the microwave-assisted synthesis, where nickel(II) nitrate hexahydrate, cerium(III) nitrate hexahydrate, and samarium(III) nitrate hexahydrate are used as precursors . Another method involves a two-step vapor–solid reaction technique, particularly for synthesizing samarium-doped nickel phosphide .
Industrial Production Methods
In industrial settings, nickel and samarium compounds are often produced through mechanical mixing and high-speed ball milling. This method involves separately preparing nickel oxide and samarium-doped cerium oxide powders, which are then mechanically mixed in a wet medium .
Chemical Reactions Analysis
Types of Reactions
Nickel and samarium compounds undergo various chemical reactions, including:
Oxidation: For example, nickel/samarium-doped ceria is used in the catalytic partial oxidation of methane.
Substitution: Samarium-doped nickel phosphide exhibits enhanced hydrogen evolution reaction activity.
Common Reagents and Conditions
Common reagents include nickel(II) nitrate hexahydrate, cerium(III) nitrate hexahydrate, and samarium(III) nitrate hexahydrate. Reaction conditions often involve high temperatures and specific ratios of nickel to samarium to achieve optimal catalytic activity .
Major Products Formed
Major products include nickel/samarium-doped ceria, which is used in fuel cells, and samarium-doped nickel phosphide, which is an efficient electrocatalyst for hydrogen evolution reactions .
Scientific Research Applications
Nickel and samarium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which nickel and samarium compounds exert their effects often involves a synergistic interaction between the nickel and samarium atoms. For example, in nickel/samarium-doped ceria, the catalytic activity is determined by the interaction between nickel metals and the metal-support, which creates optimal oxygen vacancies and ion diffusivity . In samarium-doped nickel phosphide, samarium doping improves the electrochemical properties, such as particle size and charge transfer ability, enhancing the hydrogen evolution reaction .
Comparison with Similar Compounds
Nickel and samarium compounds can be compared with other similar compounds, such as nickel-gadolinium and nickel-yttrium compounds. While nickel-gadolinium films exhibit lower magnetization compared to nickel-samarium films, the latter shows higher magnetization due to the formation of ferromagnetic intermetallic compounds like Sm2Ni17 . Nickel-yttrium compounds, on the other hand, have different magnetic and catalytic properties due to the distinct characteristics of yttrium compared to samarium .
List of Similar Compounds
- Nickel-gadolinium
- Nickel-yttrium
- Nickel-cerium
Properties
CAS No. |
56091-69-1 |
|---|---|
Molecular Formula |
Ni5Sm |
Molecular Weight |
443.8 g/mol |
IUPAC Name |
nickel;samarium |
InChI |
InChI=1S/5Ni.Sm |
InChI Key |
YGOLZZNNRNSXJC-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



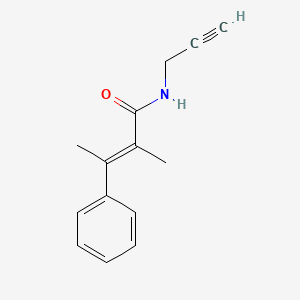
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
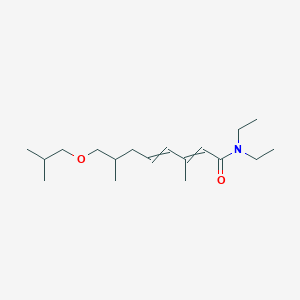
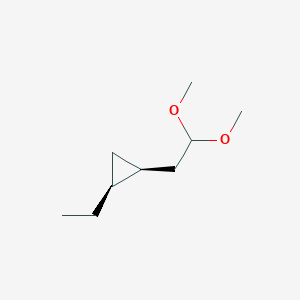
![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
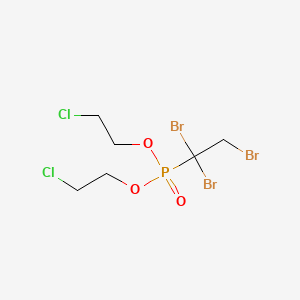
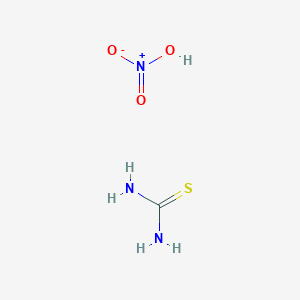
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)
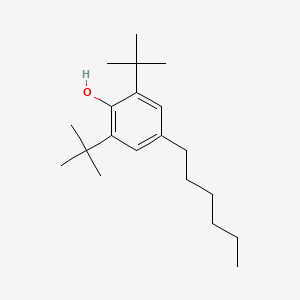
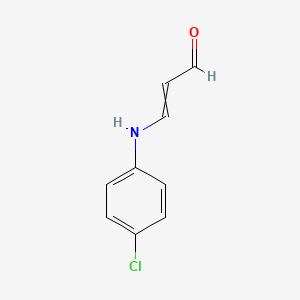

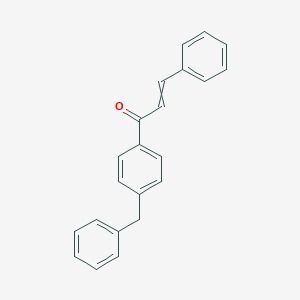
![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
